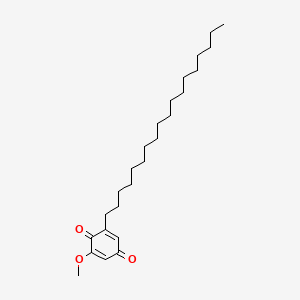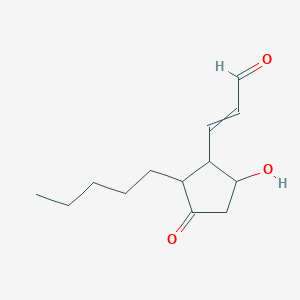![molecular formula C32H30 B14331836 9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene CAS No. 105001-77-2](/img/structure/B14331836.png)
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. Anthracene derivatives have been extensively studied due to their potential use in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene typically involves the Suzuki coupling reaction. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of dihydro derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce dihydroanthracene derivatives .
Applications De Recherche Scientifique
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene has several scientific research applications, including:
Chemistry: Used as a fluorescent probe and in the study of photophysical properties.
Biology: Potential use in bioimaging and as a sensor for detecting biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.
Industry: Employed in the development of OLEDs, organic photovoltaics (OPVs), and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene involves its interaction with light and subsequent emission of fluorescence. The compound absorbs light energy, which excites electrons to higher energy states. Upon returning to their ground state, the electrons release energy in the form of light, resulting in fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Bis(4-methoxyphenyl)anthracene: Exhibits excellent thermal stability and blue emission, making it suitable for OLED applications.
Uniqueness
9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene is unique due to its specific substitution pattern, which enhances its photophysical properties and thermal stability. This makes it a valuable material for applications requiring high-performance blue emitters and stable optoelectronic devices .
Propriétés
Numéro CAS |
105001-77-2 |
|---|---|
Formule moléculaire |
C32H30 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
9,10-bis[(2,4-dimethylphenyl)methyl]anthracene |
InChI |
InChI=1S/C32H30/c1-21-13-15-25(23(3)17-21)19-31-27-9-5-7-11-29(27)32(30-12-8-6-10-28(30)31)20-26-16-14-22(2)18-24(26)4/h5-18H,19-20H2,1-4H3 |
Clé InChI |
QZXJVLSADWOSDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CC2=C3C=CC=CC3=C(C4=CC=CC=C42)CC5=C(C=C(C=C5)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
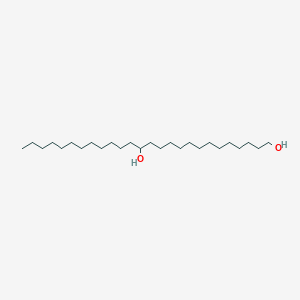

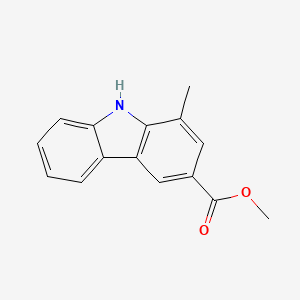
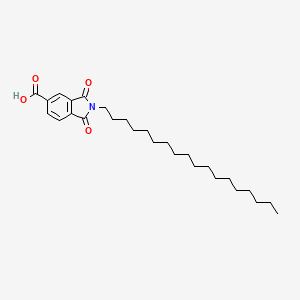
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
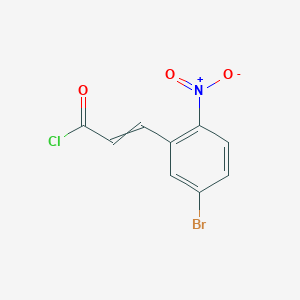
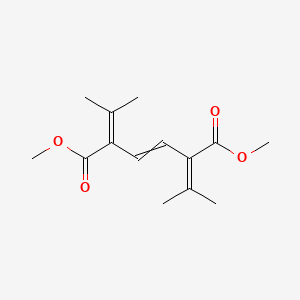
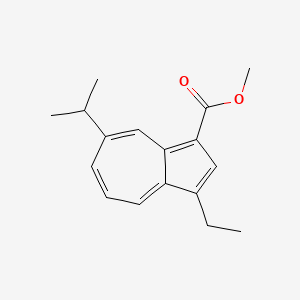
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)
